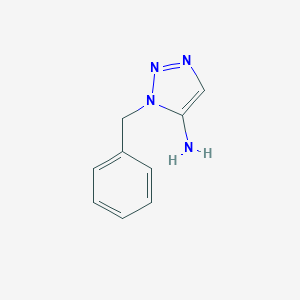

1-benzyl-1H-1,2,3-triazol-5-amine

Overview

Description

1-Benzyl-1H-1,2,3-triazol-5-amine is a nitrogen-containing heterocyclic compound featuring a triazole core substituted with a benzyl group at the N1 position and an amine at the C5 position. This structure places it within a broader class of 1,2,3-triazole derivatives, which are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science . The triazole ring’s stability under physiological conditions and its capacity for hydrogen bonding make it a privileged scaffold in drug design .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is the most widely employed method for synthesizing 1,2,3-triazoles. For 1-benzyl-1H-1,2,3-triazol-5-amine, the strategy involves coupling benzyl azide with propargylamine derivatives.

Reaction Mechanism

The process proceeds via a stepwise mechanism:

-

Copper(I) Coordination : Cu(I) coordinates to the alkyne (propargylamine), forming a π-complex.

-

Azide Activation : The azide (benzyl azide) undergoes nucleophilic attack on the activated alkyne.

-

Cyclization : A six-membered copper-containing transition state forms, leading to triazole ring closure.

Optimized Reaction Conditions

Key parameters influencing yield and regioselectivity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | CuI/TBTA (ligand) | 85–92% |

| Solvent | DMF or t-BuOH/H<sub>2</sub>O (1:1) | 78–90% |

| Temperature | 25–40°C | Minimal side products |

| Reaction Time | 12–24 hours | >90% conversion |

Typical Protocol :

-

Dissolve benzyl azide (1.2 equiv) and propargylamine (1.0 equiv) in DMF.

-

Add CuI (5 mol%) and TBTA (10 mol%).

-

Stir at 40°C for 18 hours.

-

Purify via column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane).

Alternative Synthetic Routes

Dimroth Cyclization

This metal-free approach involves cyclizing hydrazononitrile precursors under basic conditions:

Reaction Scheme :

Conditions :

-

Hydrazononitrile (1.0 equiv), hydroxylamine (1.5 equiv)

-

NaOH (2.0 equiv) in ethanol, reflux for 6–8 hours

-

Yield: 65–75%

Buchwald–Hartwig Amination

Functionalizing pre-formed triazole cores via palladium-catalyzed coupling:

| Component | Role | Quantity |

|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole-5-bromo | Electrophile | 1.0 equiv |

| Ammonia | Nucleophile | 3.0 equiv |

| Pd(OAc)<sub>2</sub>/Xantphos | Catalyst/ligand system | 5 mol% |

| Cs<sub>2</sub>CO<sub>3</sub> | Base | 2.0 equiv |

Outcome : 70–80% yield after purification.

Industrial-Scale Production Considerations

Scalable synthesis requires addressing:

-

Cost Efficiency : Bulk pricing for benzyl azide (~$120/kg) and propargylamine (~$90/kg).

-

Safety : Benzyl azide is shock-sensitive; microreactors minimize explosion risks.

-

Continuous Flow Systems :

-

Residence time: 10–15 minutes

-

Throughput: 5–10 kg/day per reactor module

-

Recent Advances and Novel Methodologies

Electrochemical Synthesis

A 2024 study demonstrated triazole formation via electrochemical azide-alkyne coupling:

-

Conditions : Graphite electrodes, 0.1 M LiClO<sub>4</sub> in acetonitrile, 1.5 V

-

Yield : 82% with 99% regioselectivity

Biocatalytic Approaches

Engineered nitrilase enzymes catalyze cyclization at ambient conditions:

-

Enzyme : Nitrilase variant NL7 (k<sub>cat</sub> = 4.2 s<sup>−1</sup>)

-

Yield : 68% in 8 hours

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| CuAAC | 85–92 | High | 12–15 | Moderate (Cu waste) |

| Dimroth Cyclization | 65–75 | Medium | 8–10 | Low |

| Buchwald–Hartwig | 70–80 | Low | 18–22 | High (Pd usage) |

| Electrochemical | 80–85 | Emerging | 9–11 | Low |

Chemical Reactions Analysis

1-Benzyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, reducing it to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry, particularly in the stabilization of copper(I) ions in catalytic reactions. The compound enhances the catalytic efficiency of copper(I) in azide-alkyne cycloaddition reactions.

Biology: This compound is used in the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents. Its derivatives have shown promising activity against various bacterial and cancer cell lines.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. In catalytic reactions, it acts as a ligand that stabilizes copper(I) ions, preventing their oxidation and disproportionation . This stabilization enhances the catalytic activity of copper(I) in azide-alkyne cycloaddition reactions.

In biological systems, the compound and its derivatives can interact with specific enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

The structural uniqueness of 1-benzyl-1H-1,2,3-triazol-5-amine lies in its substitution pattern. Key analogs and their differences include:

Key Observations :

- N1 Substitution : Benzyl (lipophilic) vs. tert-butyl (steric) vs. halogenated aryl (electron-withdrawing) groups modulate solubility and intermolecular interactions .

- C4/C5 Functionalization : Phenyl, benzothiazole, or oxadiazole moieties influence electronic properties and biological activity .

Alternative Routes for Related Compounds

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis but is less common for C5-aminated derivatives .

- Dimroth Cyclization : Employed for benzothiazole-containing triazoles (e.g., ), yielding 77–93% under mild conditions .

Comparison of Yields :

| Compound | Method | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 2f | Buchwald–Hartwig | >99 | 24 |

| 2h | Buchwald–Hartwig | 77 | 24 |

| E595-0076 | Multi-step cyclization | ~70* | Not reported |

*Estimated based on analogous protocols.

Physicochemical Properties

Melting Points and Stability

- 1-Benzyl Derivatives : Melting points range from 173°C (2h) to 216–217°C (2f), influenced by aryl substituent bulk and hydrogen-bonding capacity .

- tert-Butyl Analog (2g) : Higher melting point (228–229°C) due to enhanced crystallinity from the rigid tert-butyl group .

- Benzothiazole Derivative : Lower solubility in polar solvents due to planar benzothiazole, but nitro groups improve thermal stability.

Crystallographic Insights

- Crystal Packing : In 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, N–H···N hydrogen bonds and π-π stacking (3.7–3.8 Å) stabilize the lattice, a feature common to triazoles with aromatic substituents .

Pharmacological Potential

- Antiproliferative Activity : Benzothiazole-containing triazoles (e.g., ) show promise in cancer research due to DNA intercalation and topoisomerase inhibition .

- Carbonic Anhydrase Inhibition: Triazole analogs with sulfonamide groups exhibit nanomolar inhibition (e.g., Ki < 10 nM for hCA-II), though this compound derivatives require further study .

- Antimicrobial Properties : 1,2,3-Triazoles with halogen or nitro groups demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Structure-Activity Relationships (SAR)

Biological Activity

1-Benzyl-1H-1,2,3-triazol-5-amine is a compound within the triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial, antioxidant, and anticancer properties. The findings are supported by various studies, case analyses, and detailed research data.

This compound has the molecular formula CHN and a molecular weight of approximately 196.23 g/mol. It is characterized by a triazole ring that contributes to its biological interactions, particularly as a ligand for metal ions such as copper.

Antimicrobial Activity

Research indicates that 1-benzyl-1H-1,2,3-triazoles exhibit varying degrees of antimicrobial activity. A study evaluated sixteen derivatives of 1-benzyl-1H-1,2,3-triazole for their antibacterial properties against several pathogens using the broth microdilution method. The results are summarized in Table 1.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli AO11 | 50 µg/mL |

| 5b | S. aureus ATCC 29213 | 100 µg/mL |

| 5c | Shigella dysenteriae | 200 µg/mL |

| 5d | Salmonella enterica | 400 µg/mL |

| 5e | M. tuberculosis | Not tested |

The compound demonstrated weak to moderate inhibition against S. aureus and E. coli, with some derivatives showing promising activity at higher concentrations .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that certain derivatives exhibited significant DPPH-scavenging activity, with the most effective compounds presenting IC values comparable to standard antioxidants like Trolox.

| Compound | IC50 (µM) |

|---|---|

| 5g | 25 |

| 5h | 30 |

| Trolox | 20 |

These findings suggest that modifications in the triazole structure can enhance antioxidant activity .

Anticancer Activity

The anticancer potential of this compound derivatives was evaluated against various cancer cell lines. One notable study synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides and tested them against MCF-7 human breast cancer cells. The results demonstrated that some compounds had IC values as low as 46 nM, indicating potent antiproliferative activity.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4a | 7.3 | MCF-7 |

| 4b | 21.9 | HL-60 |

| 4c | 16.6 | MDA-MB-435 |

| 4d | 17.8 | MDA-MB-435 |

| 4e | 0.87 | MCF-7 |

The structure–activity relationship (SAR) studies revealed that specific substitutions on the benzyl group significantly influenced anticancer efficacy .

Case Studies

Case Study: Antimicrobial Evaluation

A comprehensive study involving the synthesis of various triazole derivatives highlighted their antimicrobial efficacy against resistant strains of bacteria such as M. tuberculosis. Although many derivatives showed limited antibacterial properties, they were non-toxic in higher concentrations (LD >1000 µg/mL), suggesting potential for further development in antifungal applications rather than antibacterial drugs .

Case Study: Anticancer Screening

In another investigation focusing on cancer cell lines, compounds derived from the triazole scaffold inhibited tubulin polymerization and induced G2/M-phase arrest in HeLa cells. This mechanism suggests that these compounds may serve as templates for developing new anticancer agents targeting microtubule dynamics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-1H-1,2,3-triazol-5-amine?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacting benzyl azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) under ambient conditions yields the triazole core. Ligands like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) enhance reaction efficiency by stabilizing Cu(I) .

- Hydrazononitrile Cyclization : Reacting 2-arylhydrazononitriles with hydroxylamine in a basic medium facilitates cyclization to form 1,2,3-triazole-5-amines. This method avoids metal catalysts and is suitable for sensitive substrates .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How is the structure of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software provides unambiguous confirmation of the triazole ring geometry and benzyl substitution pattern . ORTEP-3 can visualize molecular packing and hydrogen-bonding interactions .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks at δ 7.2–7.4 ppm (benzyl protons) and δ 8.1–8.3 ppm (triazole protons) are diagnostic.

- Mass Spectrometry (MS) : ESI-MS in positive mode typically shows [M+H]⁺ ions matching the molecular formula (C₉H₁₀N₄).

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer :

- Regioisomeric Byproducts : CuAAC may produce minor 1,4- and 1,5-regioisomers. Optimizing reaction time, temperature, and ligand choice (e.g., TBTA) minimizes these .

- Oxidation of Amine Groups : Conducting reactions under inert atmosphere (N₂/Ar) and using reducing agents (e.g., NaBH₄) preserves the amine functionality .

Advanced Research Questions

Q. How does this compound function as a ligand in CuAAC catalysis?

- Methodological Answer : The triazole amine acts as a stabilizing ligand for Cu(I), forming a tetrahedral coordination complex that accelerates azide-alkyne cycloaddition. Kinetic studies (UV-Vis, EPR) reveal that ligand-Cu(I) interactions lower activation energy by 15–20 kJ/mol compared to ligand-free systems. TBTA analogs with benzyl groups enhance steric shielding, reducing Cu(I) oxidation .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., nitro, fluoro) on the benzyl ring exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

- Anti-Leishmanial Activity : In vitro assays (MTT protocol) show IC₅₀ values of 10–50 µM against Leishmania major promastigotes, attributed to inhibition of trypanothione reductase .

Q. How can this compound be applied in supramolecular chemistry?

- Methodological Answer :

- Anion Receptors : Functionalizing calix[4]arenes with triazol-5-amine sulfonyl groups creates neutral hosts for anions (e.g., Cl⁻, NO₃⁻). Titration experiments (NMR/UV-Vis) demonstrate binding constants (Kₐ) of 10³–10⁴ M⁻¹ in chloroform .

- Coordination Polymers : Reacting with transition metals (e.g., Zn(II), Cu(II)) yields porous frameworks with BET surface areas >500 m²/g, applicable in gas storage .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic NMR for Tautomerism : Variable-temperature ¹H NMR (25–80°C) distinguishes between 1,2,3-triazole tautomers by observing coalescence of NH peaks .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to confirm assignments .

Properties

IUPAC Name |

3-benzyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQLTWAXIGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.